6-Methyl-3-(methylamino)-2-nitrophenol
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Overview
Description
6-Methyl-3-(methylamino)-2-nitrophenol is an organic compound with a complex structure that includes a nitro group, a methylamino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(methylamino)-2-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 6-methylphenol to introduce the nitro group, followed by methylation to add the methylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(methylamino)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
6-Methyl-3-(methylamino)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methyl-3-(methylamino)-2-nitrophenol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-3-nitropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
6-Methyl-3-nitrophenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
3-Methyl-4-nitrophenol: Differently substituted, leading to variations in chemical behavior and applications.
Uniqueness
6-Methyl-3-(methylamino)-2-nitrophenol is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62106-32-5 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-methyl-3-(methylamino)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-4-6(9-2)7(8(5)11)10(12)13/h3-4,9,11H,1-2H3 |
InChI Key |
LXYNBTGFURMNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC)[N+](=O)[O-])O |
Origin of Product |
United States |
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